

## Understanding Celecoxib-d7 for mass spectrometry applications

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Celecoxib-d7 |           |
| Cat. No.:            | B585806      | Get Quote |

# The Definitive Guide to Celecoxib-d7 in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Celecoxib-d7**, a critical tool in the quantitative analysis of the nonsteroidal anti-inflammatory drug (NSAID) celecoxib. This document details the fundamental properties of **Celecoxib-d7**, its application as an internal standard in mass spectrometry, and validated experimental protocols for its use.

## Introduction to Celecoxib-d7

**Celecoxib-d7** is a deuterated analog of celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor.[1][2] The strategic replacement of seven hydrogen atoms with deuterium atoms results in a stable, isotopically labeled compound with a higher molecular weight than its parent drug.[1][3] This key characteristic makes it an ideal internal standard for quantitative analysis using mass spectrometry, as it co-elutes with celecoxib under identical chromatographic conditions but is readily distinguishable by its mass-to-charge ratio (m/z).[4]

The use of **Celecoxib-d7** as an internal standard is crucial for correcting for variations in sample preparation, injection volume, and ionization efficiency, thereby ensuring the accuracy and precision of celecoxib quantification in complex biological matrices such as plasma and blood.[4][5][6]



## **Physicochemical Properties**

A thorough understanding of the physicochemical properties of **Celecoxib-d7** is essential for its effective application.

| Property         | Value                                                                                                     | Source |
|------------------|-----------------------------------------------------------------------------------------------------------|--------|
| Chemical Formula | C17H7D7F3N3O2S                                                                                            | [1]    |
| Molecular Weight | 388.4 g/mol                                                                                               | [1][3] |
| CAS Number       | 544686-21-7                                                                                               | [1]    |
| Formal Name      | 4-[5-[4-(methyl-d₃)phenyl-<br>2,3,5,6-d₄]-3-<br>(trifluoromethyl)-1H-pyrazol-1-<br>yl]-benzenesulfonamide | [1]    |
| Purity           | ≥99% deuterated forms (d1-d7)                                                                             | [1]    |
| Solubility       | DMSO: 76 mg/ml, Ethanol: 33 mg/ml                                                                         | [1]    |

## **Mass Spectrometry Data and Fragmentation**

The accurate detection and quantification of celecoxib and **Celecoxib-d7** rely on specific precursor and product ion transitions in tandem mass spectrometry (MS/MS).

| Compound     | Precursor Ion<br>(m/z) | Product Ion<br>(m/z) | lonization<br>Mode | Source |
|--------------|------------------------|----------------------|--------------------|--------|
| Celecoxib    | 380.0                  | 315.9                | Negative           | [5][7] |
| Celecoxib-d7 | 387.0                  | 323.0                | Negative           | [5][7] |
| Celecoxib    | 382.2                  | 214.1                | Positive           | [8]    |

Note: Ionization mode can vary based on the specific method development.

## **Experimental Protocols**



The following are detailed methodologies for the quantification of celecoxib in biological matrices using **Celecoxib-d7** as an internal standard.

### LC-MS/MS Method for Celecoxib in Human Plasma

This protocol is adapted from a validated method for a bioequivalence study.[5]

- 4.1.1. Sample Preparation: Solid-Phase Extraction (SPE)
- To 300 μL of human plasma, add the internal standard, Celecoxib-d7.
- Perform solid-phase extraction using strata-X SPE cartridges.
- Elute the analytes from the cartridges.
- Evaporate the eluate to dryness and reconstitute in the mobile phase.
- 4.1.2. Chromatographic Conditions
- LC System: A validated high-performance liquid chromatography (HPLC) or ultra-highperformance liquid chromatography (UPLC) system.
- Column: ACE C8-300 (50 × 4.0 mm, 3.0 μm).[5]
- Mobile Phase: Methanol and 1.0 mmol ammonium acetate solution in an 80:20 (v/v) ratio.[5]
- Flow Rate: 0.7 mL/min.[8]
- Injection Volume: As per system suitability.
- 4.1.3. Mass Spectrometric Conditions
- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Source: Electrospray Ionization (ESI), operated in negative or positive mode.
- Detection Mode: Multiple Reaction Monitoring (MRM).
- Ion Transitions:



- Celecoxib: m/z 380.0 → 315.9 (Negative Mode).[5][7]
- Celecoxib-d7: m/z 387.0 → 323.0 (Negative Mode).[5][7]

#### 4.1.4. Quantitative Performance

| Parameter                               | Value             | Source |
|-----------------------------------------|-------------------|--------|
| Linear Dynamic Range                    | 10.0 - 4000 ng/mL | [5]    |
| Lower Limit of Quantification (LLOQ)    | 10.0 ng/mL        | [5]    |
| Limit of Detection (LOD)                | 2.50 ng/mL        | [5]    |
| Mean Relative Recovery                  | 85.5%             | [5]    |
| Intra- and Inter-batch Precision (% CV) | <7.2%             | [5]    |

## UPLC-MS/MS Method for Celecoxib and its Metabolites in Rat Blood

This method utilizes a salting-out liquid-liquid extraction for sample preparation.[6]

- 4.2.1. Sample Preparation: Salting-out Liquid-Liquid Extraction
- To a rat blood sample, add the internal standard, Celecoxib-d7.
- Perform a salting-out assisted liquid-liquid extraction.
- Centrifuge the sample to separate the layers.
- Transfer the organic layer and evaporate to dryness.
- Reconstitute the residue in the mobile phase.
- 4.2.2. Chromatographic and Mass Spectrometric Conditions
- UPLC System: A validated UPLC system.



- Mass Spectrometer: API 5500 Qtrap mass spectrometer or equivalent.
- Detection Mode: Multiple Reaction Monitoring (MRM).

#### 4.2.3. Quantitative Performance for Celecoxib

| Parameter                            | Value          | Source |
|--------------------------------------|----------------|--------|
| Linear Range                         | 0.3 - 20000 nM | [6]    |
| Lower Limit of Quantification (LLOQ) | 0.3 nM         | [6]    |
| Recovery                             | >70%           | [6]    |
| Intra- and Inter-day Precision       | <12%           | [6]    |
| Intra- and Inter-day Accuracy        | Within 85-115% | [6]    |

## **Visualizations**

## **Celecoxib's Mechanism of Action**



Click to download full resolution via product page

Caption: Simplified signaling pathway of Celecoxib's inhibitory action on the COX-2 enzyme.

## **Experimental Workflow for LC-MS/MS Analysis**





Click to download full resolution via product page

Caption: General experimental workflow for the quantification of Celecoxib using LC-MS/MS.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Celecoxib-d7 | C17H14F3N3O2S | CID 45038593 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Revealing Changes in Celecoxib Nanostructured Lipid Carrier's Bioavailability Using Hyaluronic Acid as an Enhancer by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitation of celecoxib and four of its metabolites in rat blood by UPLC-MS/MS clarifies their blood distribution patterns and provides more accurate pharmacokinetics profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. d-nb.info [d-nb.info]
- To cite this document: BenchChem. [Understanding Celecoxib-d7 for mass spectrometry applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b585806#understanding-celecoxib-d7-for-mass-spectrometry-applications]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com